molecular formula C13H19NO2 B12598235 Ethyl 4-[2-(dimethylamino)ethyl]benzoate CAS No. 910044-15-4

Ethyl 4-[2-(dimethylamino)ethyl]benzoate

Cat. No.: B12598235
CAS No.: 910044-15-4
M. Wt: 221.29 g/mol
InChI Key: IBNFIHSLSHMBKC-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Benzoate (B1203000) Ester Chemistry

Benzoate esters are a well-established class of organic compounds, characterized by a benzene (B151609) ring attached to a carboxyl group that has formed an ester with an alcohol. researchgate.net They are widely found in nature and are synthesized for a vast array of applications, including as fragrances, food preservatives, and solvents. The reactivity of benzoate esters is largely dictated by the substituents on the aromatic ring and the nature of the alcohol moiety.

The introduction of an amine-containing side chain, as seen in Ethyl 4-[2-(dimethylamino)ethyl]benzoate, significantly alters the electronic and steric profile of the parent benzoate ester. The amine group, particularly a tertiary amine like the dimethylamino group, is a strong electron-donating group. masterorganicchemistry.com This electronic contribution influences the reactivity of the aromatic ring and the properties of the ester group. The basicity of the amine also introduces a site for protonation and other reactions, adding another layer of chemical functionality not present in simple benzoate esters.

Significance of Dimethylamine (B145610) Moieties and Alkyl Linkers in Organic Frameworks

The dimethylamine group is a common tertiary amine moiety in organic chemistry. Its presence can significantly impact a molecule's physical and chemical properties. The two methyl groups attached to the nitrogen atom provide steric bulk, which can influence reaction pathways and intermolecular interactions. numberanalytics.com Electronically, the lone pair of electrons on the nitrogen atom can participate in resonance, donating electron density to adjacent systems, which can activate aromatic rings towards certain reactions. masterorganicchemistry.com

Overview of Current Research Trajectories for Amine-Substituted Aromatic Esters

Current research into amine-substituted aromatic esters is vibrant and multifaceted, with significant efforts in medicinal chemistry and materials science. In medicinal chemistry, these compounds are being investigated for a range of biological activities. The introduction of an amino group can modulate a molecule's solubility, ability to cross biological membranes, and its interaction with biological targets. For instance, the position and nature of the amino side chain on aromatic structures have been shown to be critical for their antiestrogenic activity. nih.gov Furthermore, novel esters based on the linkage of bioactive molecules with amino acids are being synthesized and evaluated for their pharmacological properties, such as anticonvulsant and analgesic effects. mdpi.com

In the realm of materials science, a major application of compounds like Ethyl 4-(dimethylamino)benzoate (B8555087) is as a photoinitiator in polymerization reactions. chemicalbook.comhampfordresearch.com Specifically, it is used as a co-initiator in dental restorative materials, where it works in conjunction with other compounds to initiate the polymerization of monomers upon exposure to light. chemicalbook.com Research in this area focuses on developing more efficient and effective photoinitiator systems for various applications, including UV-curing coatings and inks. chemicalbook.com Additionally, the synthesis of novel amine-substituted aromatic esters is an active area of research, with new catalytic methods being developed to facilitate their efficient and selective preparation. acs.org

Chemical Compound Data

Below are tables detailing some of the known properties of this compound and a list of other chemical compounds mentioned in this article.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₁H₁₅NO₂ chembk.comnih.gov
Molecular Weight193.24 g/mol hampfordresearch.comchembk.comnih.govsigmaaldrich.com
Melting Point63-66 °C chemicalbook.comhampfordresearch.comchembk.comsigmaaldrich.com
Boiling Point190-191 °C at 14 mmHg chemicalbook.com
Density1.06 g/cm³ chembk.com

Interactive Data Table: Spectroscopic Data of this compound

Spectrum TypePeak Assignments (ppm or other units)Source(s)
¹H NMR (CDCl₃)δ 7.91 (d, 2H), 6.63 (d, 2H), 4.32 (q, 2H), 3.02 (s, 6H), 1.36 (t, 3H) chemicalbook.com
Mass Spectrum (Precursor m/z)194.1176 [M+H]⁺ nih.gov
UV Absorption (in ethanol)Peak at approximately 311 nm omlc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

910044-15-4

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 4-[2-(dimethylamino)ethyl]benzoate

InChI

InChI=1S/C13H19NO2/c1-4-16-13(15)12-7-5-11(6-8-12)9-10-14(2)3/h5-8H,4,9-10H2,1-3H3

InChI Key

IBNFIHSLSHMBKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CCN(C)C

Origin of Product

United States

Synthetic Pathways and Methodological Advancements

Retrosynthetic Dissection and Strategic Planning for Target Molecule Assembly

A retrosynthetic analysis of Ethyl 4-[2-(dimethylamino)ethyl]benzoate reveals several logical bond disconnections that inform potential forward synthetic routes. The most apparent disconnections are at the ester linkage and the carbon-nitrogen bond of the side chain.

Disconnection of the Ester Bond: Cleavage of the ester bond suggests 4-[2-(dimethylamino)ethyl]benzoic acid and ethanol (B145695) as the primary precursors. This approach focuses on first constructing the substituted benzoic acid and then performing an esterification reaction.

Disconnection of the Carbon-Nitrogen Bond: Alternatively, breaking the C-N bond of the dimethylamino group points to a precursor such as Ethyl 4-(2-haloethyl)benzoate, which could then undergo a nucleophilic substitution reaction with dimethylamine (B145610).

Disconnection of the Benzylic Carbon-Carbon Bond: A third strategy involves disconnecting the bond between the aromatic ring and the ethyl side chain. This would lead to a 4-halobenzoate derivative and a suitable organometallic reagent containing the dimethylaminoethyl moiety, though this is often a more complex route.

Based on the availability of starting materials and the reliability of the reactions, the first two strategies are generally preferred. The synthesis can either commence with the formation of the benzoate (B1203000) ester followed by the introduction of the side chain, or the synthesis of the substituted benzoic acid followed by esterification.

Formation of the Benzoate Ester Core

The formation of the ethyl benzoate moiety is a critical step in the synthesis. This can be achieved through several established methods, each with its own set of advantages and limitations.

Direct Esterification Protocols and Catalytic Systems

Direct esterification, commonly known as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. sciencemadness.orggoogle.com For the synthesis of this compound, this would involve the reaction of 4-[2-(dimethylamino)ethyl]benzoic acid with ethanol.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol (ethanol) is often used, or water is removed as it is formed, for instance, by azeotropic distillation with a suitable solvent like toluene. sciencemadness.orggoogle.com Common acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). google.com

Reaction Reactants Catalyst Conditions
Fischer Esterification4-[2-(dimethylamino)ethyl]benzoic acid, EthanolH₂SO₄ or TsOHReflux

Transesterification Methodologies for Ester Exchange

Transesterification is another viable method where an existing ester is converted into a different ester by reaction with an alcohol in the presence of a catalyst. While less direct for this specific target, if a different ester of 4-[2-(dimethylamino)ethyl]benzoic acid were more readily available (e.g., the methyl ester), it could be converted to the ethyl ester by heating with an excess of ethanol in the presence of an acid or base catalyst.

Acyl Halide or Anhydride Coupling Approaches

To circumvent the equilibrium limitations of Fischer esterification, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride. 4-[2-(dimethylamino)ethyl]benzoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. This highly reactive intermediate then readily reacts with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, to give this compound in high yield. eurjchem.com

Reaction Step Reactants Reagent Product
Acyl Chloride Formation4-[2-(dimethylamino)ethyl]benzoic acidThionyl chloride (SOCl₂)4-[2-(dimethylamino)ethyl]benzoyl chloride
Esterification4-[2-(dimethylamino)ethyl]benzoyl chloride, EthanolPyridine (base)This compound

Introduction of the 2-(dimethylamino)ethyl Side Chain

The introduction of the functionalized side chain onto the benzene (B151609) ring is a key strategic consideration. This is typically achieved through nucleophilic substitution reactions on a suitably activated precursor.

Alkylation Reactions on Substituted Benzyl Halides or Aryl Derivatives

A common and effective method involves the reaction of a halo-substituted precursor with dimethylamine. One such precursor is Ethyl 4-(bromomethyl)benzoate (B8499459). This compound can be synthesized from p-toluic acid, which is first esterified to ethyl p-toluate (B1214165) and then subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. ysu.edu The resulting ethyl 4-(bromomethyl)benzoate can then be reacted with dimethylamine. The nucleophilic dimethylamine will displace the bromide to form the desired product.

An alternative and more direct precursor is Ethyl 4-(2-bromoethyl)benzoate. The synthesis of this precursor would start from 4-(2-bromoethyl)benzoic acid, which is commercially available or can be synthesized. sielc.com Esterification of this acid with ethanol would yield Ethyl 4-(2-bromoethyl)benzoate. Subsequent reaction with dimethylamine would then furnish this compound.

Precursor Reaction Reagent Product
Ethyl 4-(bromomethyl)benzoateNucleophilic SubstitutionDimethylamineThis compound
Ethyl 4-(2-bromoethyl)benzoateNucleophilic SubstitutionDimethylamineThis compound

The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, reaction yields, and ease of purification.

Reductive Amination Strategies for Amine Introduction

Reductive amination serves as a powerful and direct method for introducing the dimethylamino group. This class of reactions typically involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. nih.gov In the context of this compound synthesis, this strategy would conceptually start from a precursor containing a ketone or aldehyde functional group.

A relevant industrial synthesis route for a structurally related compound, ethyl p-dimethylaminobenzoate, utilizes a process that can be classified as a reductive alkylation, a variant of reductive amination. This process starts with ethyl p-nitrobenzoate. The nitro group is first reduced to a primary amine, which then undergoes reductive alkylation in the same pot with formaldehyde (B43269) (in the form of paraformaldehyde) to install the two methyl groups on the nitrogen atom. google.com

The reaction is typically carried out in methanol (B129727), with the key steps being:

Premixing of ethyl p-nitrobenzoate and methanol.

Addition of paraformaldehyde and a catalyst.

Hydrogenation under pressure.

This one-pot reaction, which combines nitro group reduction and subsequent reductive N-methylation, is an efficient pathway. Catalysts such as Raney Nickel or Palladium on carbon (Pd/C) are employed to facilitate the hydrogenation. google.com The process demonstrates high efficiency, with reported yields reaching up to 96% and product purity greater than 99.5%. google.com

Table 1: Exemplary Conditions for Reductive Amination Synthesis

Parameter Condition Reference
Starting Material Ethyl p-nitrobenzoate google.com
Reagents Paraformaldehyde, H₂ google.com
Catalyst Raney Nickel or Palladium on carbon (Pd/C) google.com
Solvent Methanol google.com
Temperature 30–100 °C google.com
Pressure 0.1–1.5 MPa google.com

| Yield | 95-96% | google.com |

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination Precursors)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a cornerstone of modern C-N bond formation in organic synthesis. wikipedia.orgnih.gov This reaction allows for the coupling of amines with aryl halides or triflates, offering a versatile route to aromatic amines with excellent functional group tolerance. wikipedia.org

For the synthesis of this compound, this methodology would involve coupling an ethyl benzoate precursor functionalized with a leaving group (like bromine, chlorine, or triflate) at the 4-position with N,N-dimethylethylenediamine.

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle with a Pd(0) species. The cycle includes oxidative addition of the aryl halide to the palladium center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.org

The choice of ligand for the palladium catalyst is critical for the reaction's success. Sterically hindered phosphine (B1218219) ligands, such as XPhos, t-BuXPhos, and BrettPhos, have been developed to facilitate the coupling of a wide range of substrates under milder conditions. wikipedia.orglibretexts.orgnih.gov The selection of the base (e.g., sodium tert-butoxide, cesium carbonate) and solvent (e.g., toluene, dioxane) is also crucial for optimizing the reaction. libretexts.orgnih.gov For instance, the coupling of bromobenzene (B47551) with various secondary amines has been shown to work well with catalyst systems like XPhos/t-BuONa in toluene. nih.gov A similar system could be adapted for the synthesis of the target compound.

Table 2: Typical Components for a Buchwald-Hartwig Amination Approach

Component Example Purpose Reference
Aryl Electrophile Ethyl 4-bromobenzoate, Ethyl 4-triflyloxybenzoate Provides the benzoate backbone wikipedia.orgnih.gov
Amine Nucleophile N,N-Dimethylethylenediamine Introduces the dimethylaminoethyl side chain -
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂ Source of the active Pd(0) catalyst wikipedia.orglibretexts.org
Ligand XPhos, BrettPhos, BINAP Stabilizes the catalyst and facilitates the catalytic cycle wikipedia.orglibretexts.orgnih.gov
Base NaOt-Bu, Cs₂CO₃, K₃PO₄ Activates the amine for coupling libretexts.orgnih.gov

| Solvent | Toluene, Dioxane | Reaction medium | libretexts.orgnih.gov |

Optimization of Reaction Conditions and Process Efficiency

The optimization of reaction parameters is essential for developing a commercially viable and efficient synthesis. Key variables include temperature, pressure, catalyst loading, solvent choice, and reaction time.

In the reductive amination pathway starting from ethyl p-nitrobenzoate, patent literature discloses specific optimized conditions. The reaction temperature is maintained between 30 and 100 °C, and the hydrogen pressure is controlled within the range of 0.1 to 1.5 MPa. google.com Following the reaction, the work-up procedure is also streamlined for efficiency. This involves filtering the catalyst, concentrating the filtrate to remove the methanol solvent, and crystallizing the product from deionized water by cooling to 0 to -5 °C. google.com This process yields a product with over 99.5% purity, indicating a highly optimized procedure. google.com

For palladium-catalyzed reactions, optimization often focuses on minimizing catalyst loading while maintaining high yields. Research has shown that for highly reactive substrates like aryl iodides, catalyst loading can be reduced significantly. nih.gov The choice of solvent can also dramatically impact process efficiency and product isolation. Furthermore, techniques like microwave-assisted synthesis have been shown to accelerate reaction times significantly in related heterocyclic syntheses, suggesting a potential avenue for improving the efficiency of this compound production. researchgate.net

Implementation of Green Chemistry Principles in Synthetic Design

Modern synthetic chemistry places a strong emphasis on sustainability and the principles of green chemistry. This includes the use of less hazardous materials, renewable feedstocks, catalytic instead of stoichiometric reagents, and the reduction of waste.

Several aspects of the synthesis of this compound and related compounds align with these principles.

Catalytic Hydrogenation: The use of catalytic hydrogenation with H₂ gas over a recyclable catalyst like Pd/C is a green alternative to stoichiometric reducing agents such as iron or tin, which generate large amounts of metal waste. google.comorgsyn.org A patent for a similar synthesis highlights this, describing the route as "pure green" because it avoids significant waste acid production and allows for the recycling of both the solvent and the catalyst. google.com The catalyst can reportedly be reused more than 10 times. google.com

Atom Economy: Reductive amination reactions are generally considered to have high atom economy, as the major byproduct is water.

Base-Metal Catalysts: While palladium is an effective catalyst, it is a precious metal. The development of catalysts based on more abundant and less toxic base metals, such as cobalt or nickel, is an active area of research. nih.gov Cobalt-based nanoparticles have been developed as efficient and practical catalysts for reductive aminations, offering a more sustainable and cost-effective alternative to precious metal systems. nih.gov

By integrating these strategies, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Chemical Reactivity and Mechanistic Investigations

Hydrolysis Kinetics and Mechanisms (Acidic, Basic, and Neutral Conditions)

The ester functionality of Ethyl 4-[2-(dimethylamino)ethyl]benzoate is susceptible to hydrolysis, yielding 4-[2-(dimethylamino)ethyl]benzoic acid and ethanol (B145695). The kinetics and mechanisms of this transformation are highly dependent on the pH of the medium.

Basic Hydrolysis (Saponification): In basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide (⁻OEt) leaving group to form the carboxylic acid. The ethoxide, being a strong base, subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion to form the carboxylate salt. This process is typically irreversible and follows second-order kinetics.

Neutral Hydrolysis: Hydrolysis under neutral conditions is significantly slower than under acidic or basic conditions. The reaction would still proceed through nucleophilic attack by water, but the uncatalyzed pathway has a much higher activation energy.

ConditionCatalystKey Mechanistic StepRelative Rate
Acidic H⁺Protonation of carbonyl oxygenFast
Basic OH⁻Nucleophilic attack by hydroxideVery Fast
Neutral NoneNucleophilic attack by waterVery Slow

Reactivity of the Tertiary Amine Functionality (e.g., Quaternization, N-Oxidation)

The dimethylamino group on the ethyl side chain is a key reactive center. As a tertiary amine, it can undergo several characteristic reactions.

Quaternization: The lone pair of electrons on the nitrogen atom makes the amine nucleophilic. It can react with alkyl halides (e.g., methyl iodide) in a classic Sₙ2 reaction to form a quaternary ammonium (B1175870) salt. This reaction converts the neutral tertiary amine into a positively charged quaternary ammonium group, which significantly alters the molecule's solubility and electronic properties.

N-Oxidation: The tertiary amine can be oxidized to form an N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). The resulting N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, increasing the compound's polarity.

Electrophilic Aromatic Substitution Patterns on the Benzoate (B1203000) Ring

The substituent already present on the benzene (B151609) ring dictates the position of any subsequent electrophilic attack. In this compound, the ring is substituted with two groups: the ester (-COOEt) and the alkyl -(CH₂)₂N(CH₃)₂ group.

Ester Group (-COOEt): This group is deactivating and a meta-director due to its electron-withdrawing nature (both by induction and resonance).

Alkyl Group (-CH₂CH₂N(CH₃)₂): This group is activating and an ortho, para-director due to its electron-donating nature through induction.

Since the two groups are para to each other, their directing effects are considered for the remaining open positions (2, 3, 5, 6). The activating alkyl group directs incoming electrophiles to the positions ortho to it (positions 3 and 5). The deactivating ester group directs to the same positions (3 and 5), which are meta to it. Therefore, electrophilic substitution reactions, such as nitration or halogenation, are predicted to occur at the 3- and 5-positions of the aromatic ring. For instance, nitration with nitric acid and sulfuric acid would likely yield Ethyl 3-nitro-4-[2-(dimethylamino)ethyl]benzoate. ucalgary.cachegg.com

Nucleophilic Reactivity of the Ester Carbonyl Group

The carbonyl carbon of the ethyl ester is electrophilic and can be attacked by strong nucleophiles. One of the most common reactions of this type is transesterification.

Transesterification: When this compound is heated in the presence of another alcohol (e.g., methanol) and an acid or base catalyst, the ethyl group of the ester can be exchanged for the alkyl group of the new alcohol. ucla.edu For example, reacting it with an excess of methanol (B129727) would lead to the formation of Mthis compound and ethanol. ucla.edu This reaction is an equilibrium process, and using a large excess of the reactant alcohol can drive it to completion. ucla.edu

Radical Chemistry and Photo-induced Reactions (e.g., Photoinitiation Mechanisms, Electron Transfer Processes)

Compounds with a dimethylamino group attached to an aromatic system, such as the analogous Ethyl 4-(dimethylamino)benzoate (B8555087) (EDAB), are well-known for their applications in photochemistry as co-initiators or photosensitizers. chemicalbook.comhampfordresearch.com

Photoinitiation Mechanisms: this compound can potentially act as a photoinitiator, particularly in combination with other compounds like camphorquinone (B77051) or diaryliodonium salts. researchgate.netresearchgate.net Upon absorption of UV light, the molecule can be promoted to an excited state. In this state, it can act as an electron donor. The tertiary amine functionality is crucial for this process. It can donate an electron to another molecule (an electron acceptor), generating a radical cation on the amine and a radical anion on the acceptor. researchgate.nethampfordresearch.com This is often followed by a proton transfer from a carbon alpha to the newly formed radical cation, creating a new initiating radical. hampfordresearch.comrsc.org This radical can then initiate a polymerization reaction. chemicalbook.comrsc.org

Electron Transfer Processes: The efficiency of photoinitiation is tied to electron transfer dynamics. The oxidation potential of the amine is a key factor. researchgate.net In the presence of a suitable photosensitizer (like camphorquinone), the sensitizer (B1316253) absorbs light, gets excited, and then abstracts an electron from the amine on the this compound. hampfordresearch.com This process generates the free radicals necessary to start polymerization. hampfordresearch.comresearchgate.net The presence of an iodonium (B1229267) salt can further enhance this process by preventing the back-transfer of electrons and generating additional initiating radicals. researchgate.net

Thermal Decomposition Pathways and Stability Profiling

The thermal stability of this compound is dictated by the strength of its chemical bonds. Generally, esters and tertiary amines are relatively stable. chemicalbook.com Decomposition would likely begin at elevated temperatures, with the most probable points of initial cleavage being the C-O bond of the ester or the C-N bonds of the amine. The compound is reported to be stable when stored below 30°C. chemicalbook.com It is incompatible with strong acids, bases, oxidizing agents, and reducing agents, which could catalyze its decomposition even at lower temperatures. chemicalbook.com The melting point is in the range of 63-66 °C, indicating it is a stable solid at room temperature. sigmaaldrich.com

Advanced Spectroscopic and Diffraction Based Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information about the different types of protons and carbons in the molecule. For Ethyl 4-[2-(dimethylamino)ethyl]benzoate, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the ethyl group protons, and the protons of the dimethylaminoethyl chain. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon, aromatic carbons, and aliphatic carbons. Based on data from analogous structures like Ethyl 4-(dimethylamino)benzoate (B8555087), the aromatic protons would appear as doublets around 7.9 ppm and 6.6 ppm, the ethyl group as a quartet around 4.3 ppm and a triplet around 1.3 ppm, and the dimethylamino group as a singlet around 3.0 ppm. sigmaaldrich.comchemicalbook.com

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons of the ethyl group and between the protons of the ethylene (B1197577) bridge in the dimethylaminoethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. It is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. For instance, it would show a correlation between the carbonyl carbon and the protons of the ethyl group's methylene, as well as the aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This information is vital for determining the molecule's conformation and stereochemistry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aromatic (ortho to ester)~7.9-8.0~131
Aromatic (meta to ester)~7.3-7.4~129
-O-CH₂- (ester)~4.3-4.4~61
-CH₃ (ester)~1.3-1.4~14
-CH₂-N-~2.7~58
-N(CH₃)₂~2.3~45
-Ar-CH₂-~2.9~34
C=O-~166

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

In the FTIR spectrum of this compound, the most prominent absorption would be the C=O stretching vibration of the ester group, typically appearing in the range of 1700-1720 cm⁻¹. Other key peaks would include the C-O stretching vibrations of the ester at around 1275 and 1100 cm⁻¹, C-N stretching of the tertiary amine, and various C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, aromatic ring vibrations are often more intense. The study of Raman spectra in different solvents can reveal insights into solute-solvent interactions and conformational changes of the molecule. For the related Ethyl 4-(dimethylamino)benzoate, frequency shifts in the C=O stretching, C-O stretching, and OCO bending modes have been observed with changing solvent polarity, indicating specific interactions.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Technique
Ester (C=O)Stretching1700 - 1720FTIR, Raman
Ester (C-O)Stretching1100 - 1300FTIR
Aromatic RingC=C Stretching1450 - 1600FTIR, Raman
Aliphatic C-HStretching2850 - 3000FTIR, Raman
Tertiary Amine (C-N)Stretching1000 - 1250FTIR, Raman

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. Using a technique like electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer, the exact mass of the protonated molecule [M+H]⁺ can be measured.

For the closely related Ethyl 4-(dimethylamino)benzoate, the exact mass of the molecular ion is 193.1102787, which corresponds to the elemental formula C₁₁H₁₅NO₂. researchgate.net The fragmentation of this ion under collision-induced dissociation (CID) provides valuable structural information. Common fragmentation pathways for such ester-containing compounds include the loss of the ethoxy radical (•OCH₂CH₃) or the neutral loss of ethylene (C₂H₄). For amine-containing compounds, alpha-cleavage is a dominant fragmentation pathway. libretexts.orgmiamioh.edu

Table 3: HRMS Fragmentation Data for the Analog Ethyl 4-(dimethylamino)benzoate

m/zProposed Fragment IonFragmentation Pathway
194.1176[M+H]⁺Protonated molecule
166.0858[M+H - C₂H₄]⁺Loss of ethylene
148.0757[M+H - C₂H₅OH]⁺Loss of ethanol (B145695)
120.0808[C₈H₁₀N]⁺Loss of the ethyl ester group

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure and Excited State Dynamics

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure and excited-state properties of a molecule. The UV-Vis spectrum of Ethyl 4-(dimethylamino)benzoate in ethanol shows a strong absorption peak at approximately 310 nm. researchgate.net This absorption corresponds to a π-π* electronic transition within the aromatic system, which is influenced by the electron-donating dimethylamino group and the electron-withdrawing ester group.

Upon excitation, the molecule can relax to the ground state via fluorescence. The fluorescence emission spectrum of Ethyl p-dimethylaminobenzoate in cyclohexane (B81311) shows an emission maximum around 340 nm. drugbank.com The fluorescence properties, including the quantum yield and the position of the emission maximum, are often sensitive to the solvent environment. In polar solvents, this class of molecules can exhibit anomalous fluorescence due to the formation of a twisted intramolecular charge transfer (TICT) state. chemicalbook.comnih.gov Studies on the excited-state dynamics reveal that the presence of polar molecules can lead to the formation of fluorescing solute-solvent exciplexes. nih.gov

Table 4: Photophysical Data for the Analog Ethyl 4-(dimethylamino)benzoate

ParameterValueSolvent
Absorption Maximum (λabs)310.25 nmEthanol researchgate.net
Molar Extinction Coefficient (ε)23,200 M⁻¹cm⁻¹Ethanol researchgate.net
Fluorescence Emission Maximum (λem)~340 nmCyclohexane drugbank.com
Fluorescence Quantum Yield (Φf)0.29Cyclohexane drugbank.com

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsion angles, as well as information about how molecules are arranged in the crystal lattice.

A study on Ethyl 4-(dimethylamino)benzoate revealed that it crystallizes in the monoclinic space group P2₁/a. researchgate.netitmedicalteam.pl The molecule is essentially planar, with an r.m.s. deviation of 0.035 Å. researchgate.netitmedicalteam.pl In the solid state, the molecules are linked into chains along the a-axis by weak C-H···O hydrogen bonds. researchgate.netitmedicalteam.pl This technique provides an unambiguous depiction of the molecular geometry and the non-covalent interactions that govern the solid-state packing.

Table 5: Crystallographic Data for the Analog Ethyl 4-(dimethylamino)benzoate

ParameterValue
Crystal SystemMonoclinic researchgate.netitmedicalteam.pl
Space GroupP2₁/a researchgate.netitmedicalteam.pl
a (Å)12.6949 (8) researchgate.net
b (Å)6.6596 (4) researchgate.net
c (Å)12.8529 (9) researchgate.net
β (°)98.672 (11) researchgate.net
Volume (ų)1074.20 (12) researchgate.net
Z4 researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be powerful tools for investigating the properties of Ethyl 4-(dimethylamino)benzoate (B8555087). researchgate.net DFT methods, such as the B3LYP functional combined with basis sets like 6-311++G(d,p), offer a balance between computational cost and accuracy for studying organic molecules of this size. researchgate.net These methods are fundamental to geometry optimization, analysis of electronic structure, and the prediction of various molecular properties. researchgate.netespublisher.com

Geometry Optimization and Electronic Structure: Theoretical geometry optimization is performed to determine the lowest-energy three-dimensional structure of the molecule. For Ethyl 4-(dimethylamino)benzoate, these calculations confirm the findings from X-ray crystallography, which show that the molecule is essentially planar. nih.govresearchgate.net This planarity is crucial as it facilitates the delocalization of electrons across the molecule.

The electronic architecture of Ethyl 4-(dimethylamino)benzoate is characterized by a "push-pull" or donor-π-acceptor (D-π-A) system. wikimedia.orgnih.gov The dimethylamino group (-N(CH3)2) acts as a potent electron donor (D), the phenyl ring serves as the π-conjugated bridge, and the ethyl carboxylate group (-COOEt) functions as the electron acceptor (A). This configuration is central to its chemical and optical properties.

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical insights into the molecule's reactivity and electronic transitions. espublisher.com DFT studies show that the HOMO is primarily localized on the electron-donating dimethylamino group and the phenyl ring, while the LUMO is concentrated on the electron-accepting ethyl benzoate (B1203000) moiety. The energy difference between the HOMO and LUMO, known as the energy gap, is a key parameter; a smaller gap is typically associated with higher chemical reactivity and is a prerequisite for potential NLO activity. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to understand the intramolecular charge transfer and delocalization of electron density. researchgate.net For Ethyl 4-(dimethylamino)benzoate, these studies reveal significant hyperconjugative interactions, which contribute to the stability of the molecule and confirm the charge delocalization from the nitrogen atom to the benzene (B151609) ring and the carbonyl group. researchgate.net

Experimental Geometric Parameters The following table presents selected experimental bond lengths and angles for Ethyl 4-(dimethylamino)benzoate, as determined by single-crystal X-ray diffraction. researchgate.netresearchgate.net Computational studies using DFT have shown good agreement with these experimental values.

ParameterValue (Å or °)ParameterValue (Å or °)
Bond Lengths (Å) Bond Angles ( °)
O1—C71.3361 (19)C7—O1—C8117.15 (13)
O2—C71.2095 (19)N1—C1—C2121.76 (14)
C1—N11.365 (2)N1—C1—C6121.51 (14)
C1—C21.408 (2)O1—C8—C9106.59 (14)
C4—C71.475 (3)
Data sourced from crystallographic information. researchgate.netresearchgate.net

NMR Chemical Shifts: DFT has become a standard method for predicting the nuclear magnetic resonance (NMR) spectra of organic compounds, aiding in signal assignment and structure verification. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT functionals like B3LYP to calculate ¹H and ¹³C chemical shifts. nih.govmdpi.com The predicted shifts for Ethyl 4-(dimethylamino)benzoate generally show a strong correlation with experimental data. mdpi.com

Experimental ¹H NMR Data The following table lists the experimental ¹H NMR chemical shifts for Ethyl 4-(dimethylamino)benzoate in CDCl₃.

AssignmentChemical Shift (ppm)
Ar-H (ortho to -COOEt)7.911
Ar-H (ortho to -NMe₂)6.630
O-CH₂4.315
N-(CH₃)₂3.015
CH₂-CH₃1.360
Data sourced from ChemicalBook. chemicalbook.com

UV-Vis Transitions: The electronic absorption properties can be predicted using Time-Dependent DFT (TD-DFT). These calculations help in understanding the nature of the electronic transitions. For Ethyl 4-(dimethylamino)benzoate, the primary absorption band in the UV region is attributed to a π → π* intramolecular charge-transfer (ICT) transition. The calculated maximum absorption wavelength (λₘₐₓ) shows good agreement with experimental values, which are recorded at approximately 310 nm in ethanol (B145695). researchgate.netphotochemcad.comomlc.org

While detailed transition state calculations for this specific molecule are not widely published, its role as a co-initiator in photopolymerization provides a well-studied reactive pathway. hampfordresearch.comhampfordresearch.com Ethyl 4-(dimethylamino)benzoate is frequently used with a photosensitizer, such as camphorquinone (B77051), in dental materials and UV-curing systems. hampfordresearch.comresearchgate.net

The mechanism involves the following steps:

The photosensitizer (e.g., camphorquinone) absorbs light and is promoted to an excited state.

The excited photosensitizer interacts with the amine (Ethyl 4-(dimethylamino)benzoate), which acts as an electron donor, to form an excited-state complex or exciplex. hampfordresearch.com

An electron is transferred from the nitrogen atom of the amine to the excited sensitizer (B1316253).

This is followed by the abstraction of a proton from a carbon atom adjacent to the nitrogen, resulting in the formation of an amine-derived free radical. hampfordresearch.com

This radical is then capable of initiating the polymerization of monomers like acrylates. hampfordresearch.com Quantum chemical methods can be used to model the energetics of this electron transfer process and characterize the structure of the intermediate exciplex, providing insight into the efficiency of radical generation.

Molecular Dynamics Simulations for Conformational Space and Solvation Effects

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules. While specific MD studies on Ethyl 4-(dimethylamino)benzoate are not prominent in the literature, this method is invaluable for exploring its conformational landscape and the influence of solvents.

MD simulations could be used to model the rotational freedom around the C-N bond and the C-C bonds of the ethyl group, providing a dynamic picture of the molecule's flexibility. Furthermore, MD is exceptionally useful for studying solvation effects. Experimental studies have shown that the fluorescence properties of Ethyl 4-(dimethylamino)benzoate are highly dependent on the polarity of the solvent, with evidence of fluorescing solute-solvent exciplexes forming in polar media. rsc.org MD simulations can explicitly model the interactions between the solute and individual solvent molecules, helping to elucidate the nature of these specific interactions and their impact on the molecule's excited-state dynamics.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling aims to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. For a series of related benzoate derivatives, a QSPR model could be developed to predict key properties based on calculated molecular descriptors.

For instance, a QSPR model could predict the NLO activity, photoinitiation efficiency, or solubility of new derivatives of Ethyl 4-(dimethylamino)benzoate. By identifying the key structural features (descriptors) that govern a specific property, QSPR can guide the rational design of new molecules with enhanced characteristics without the need to synthesize and test every candidate compound.

Investigation of Non-Linear Optical (NLO) Properties

The D-π-A architecture of Ethyl 4-(dimethylamino)benzoate makes it a prime candidate for applications in nonlinear optics. researchgate.netwikimedia.org NLO materials can alter the properties of light and are essential for technologies like optical switching and frequency conversion. The efficiency of a second-order NLO material is related to its molecular hyperpolarizability (β).

DFT calculations have been extensively used to predict the NLO properties of this molecule. researchgate.net These studies compute the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). The results confirm that Ethyl 4-(dimethylamino)benzoate possesses a significant first hyperpolarizability value. researchgate.net The large magnitude of the total hyperpolarizability (β_total) is a direct consequence of the efficient intramolecular charge transfer from the powerful dimethylamino donor group to the acceptor group through the π-conjugated system. researchgate.netnih.gov These computational findings strongly suggest that Ethyl 4-(dimethylamino)benzoate is a promising molecule for development as an NLO material. researchgate.net

Calculated NLO Properties Theoretical studies have quantified the NLO response of Ethyl 4-(dimethylamino)benzoate.

PropertyDescriptionSignificance
Dipole Moment (μ) A measure of the molecule's overall polarity.A high dipole moment is often associated with a significant NLO response.
Polarizability (α) The ease with which the electron cloud can be distorted by an electric field.Relates to the linear optical response.
First Hyperpolarizability (β) A measure of the second-order NLO response.A large value indicates a strong potential for NLO applications like second-harmonic generation. researchgate.net

Advanced Analytical Methodologies for Research and Monitoring

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental in separating ethyl 4-[2-(dimethylamino)ethyl]benzoate from complex mixtures, assessing its purity, and analyzing its byproducts. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of this compound and related compounds, particularly in non-volatile matrices. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase and a polar mobile phase. For instance, a method for analyzing related photoinitiators in milk involved a C18 column with a mobile phase of acetonitrile (B52724) and water, coupled with UV detection. nih.govresearchgate.netcapes.gov.br Similar methodologies can be adapted for this compound, often with gradient elution to effectively separate impurities. The choice of mobile phase modifiers, such as formic acid or phosphoric acid, is critical for achieving good peak shape and resolution, especially when interfacing with mass spectrometry. jascoinc.com

Table 1: Example HPLC Conditions for Analysis of Related UV Absorbers

Parameter Condition
Column InertSustain C18 (3 µm, 100 x 4.6 mm I.D.)
Mobile Phase A: Acetonitrile, B: Water
Gradient 50% A to 100% A over 14 minutes
Flow Rate 1.0 mL/min
Detector Photodiode Array (PDA) at 320 nm
Column Temp. 40 °C

Data derived from a study on various UV absorbers, demonstrating a typical setup applicable to this compound. glsciences.com

Gas Chromatography (GC):

GC is a powerful technique for the analysis of volatile and semi-volatile compounds and is suitable for determining the purity of this compound. Commercial suppliers often use GC to specify the purity of their products, with assays commonly showing ≥98.0% purity. researchgate.net The compound's thermal stability allows for its direct injection and separation on a capillary column, typically with a non-polar or medium-polarity stationary phase.

Supercritical Fluid Chromatography (SFC):

SFC has emerged as a "green" alternative to HPLC, using supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like methanol (B129727). libretexts.orgtandfonline.com This technique offers fast separations and is particularly advantageous for chiral separations and the analysis of moderately polar compounds like aromatic amines. nih.govresearchgate.netnih.gov While specific SFC methods for this compound are not widely published, methods developed for other aromatic amines and UV absorbers are applicable. nih.govinformahealthcare.com The choice of stationary phase, such as those with aromatic or charged surface functionalities, can provide unique selectivity for this class of compounds. nih.gov The use of additives in the mobile phase, like acids or bases, can significantly improve peak shape for basic compounds like this compound. nih.gov

Mass Spectrometry-Based Detection and Quantification in Complex Research Matrices

Mass spectrometry (MS) is an indispensable tool for the sensitive and selective detection and quantification of this compound in complex matrices. Due to its high specificity, MS can distinguish the target analyte from co-eluting compounds and matrix interferences, which is particularly important in biological or environmental samples.

Quantitative analysis is often performed using techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for tandem mass spectrometry (MS/MS), which significantly enhances the signal-to-noise ratio. For instance, a related compound, 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087) (EDB), was quantified in urine and wine samples with limits of quantification as low as 1 and 3 µg/L, respectively, using GC-MS. nih.gov This demonstrates the feasibility of trace-level quantification of such compounds in challenging matrices. The use of an internal standard, especially an isotopically labeled version of the analyte, is recommended for the most accurate quantification. nih.gov

Electrochemical Methods for Redox Characterization and Sensing Applications

While specific electrochemical studies on this compound are not extensively documented, its chemical structure, containing a tertiary aromatic amine, suggests it is electrochemically active. The electrochemical oxidation of aromatic amines has been widely studied. nih.govrsc.org The tertiary amine group can undergo a one-electron oxidation to form a radical cation. nih.govrsc.org The oxidation potential is influenced by substituents on the aromatic ring and the nitrogen atom; electron-donating groups generally lower the oxidation potential. nih.govresearchgate.net

This inherent redox activity opens up possibilities for developing electrochemical sensors for its detection. nih.govgoogle.commdpi.com Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) could be employed to characterize its redox behavior at various electrode surfaces (e.g., glassy carbon, modified electrodes). rsc.orgnih.gov The development of a sensor based on a molecularly imprinted polymer (MIP) specific for the benzoate (B1203000) moiety has been demonstrated for sodium benzoate, suggesting a similar approach could be tailored for this compound. researchgate.net Such sensors could offer a rapid and cost-effective means of monitoring the compound in various applications.

Table 2: General Oxidation Potentials for Related Amine Structures

Amine Type Structure Typical Oxidation Potential (V vs. SCE)
Primary Aliphatic Amine R-NH₂ ~1.38
Tertiary Aliphatic Amine R₃N Easier to oxidize than primary amines
N,N-dimethylaniline C₆H₅N(CH₃)₂ Varies with substituents (ρ -0.94)

These values provide a reference for the expected electrochemical behavior of this compound. nih.govrsc.org

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Structural Confirmation and Trace Analysis in Reaction Systems

Hyphenated techniques, which couple a separation method with a detection method, are the gold standard for the unambiguous identification and trace analysis of organic compounds.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective technique for analyzing non-volatile compounds in complex mixtures. For related photoinitiators, LC-MS/MS methods have been developed for their determination in food products and biological samples. nih.govresearchgate.netnih.gov These methods typically involve electrospray ionization (ESI) in positive ion mode, which would readily ionize the tertiary amine group of this compound to form the [M+H]⁺ ion. Subsequent fragmentation in the collision cell (MS/MS) produces characteristic product ions, which provides a high degree of structural confirmation and allows for highly selective quantification using MRM.

GC-MS: Gas chromatography-mass spectrometry is ideal for the analysis of volatile and thermally stable compounds. A method for the determination of a related compound, 2-ethylhexyl 4-(dimethylamino)benzoate, in urine and wine utilized GC-MS without derivatization. nih.gov The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns resulting from the loss of the ethyl group, the ester group, and rearrangements of the dimethylaminoethyl side chain. This allows for definitive identification and quantification, even at trace levels.

Development of Standardized Analytical Protocols for Research Laboratories

The development of a standardized analytical protocol is essential for ensuring the consistency and reliability of results across different laboratories and studies. rsc.orgscirp.orgtandfonline.com A standardized protocol for this compound would typically involve the following steps:

Method Selection and Development: Based on the sample matrix and the analytical objective (e.g., purity assessment, trace analysis), an appropriate technique (HPLC, GC, LC-MS, etc.) is chosen. Key parameters such as the column, mobile/carrier phase, temperature program, and detector settings are optimized to achieve the desired separation and sensitivity. tandfonline.com

Method Validation: The developed method must be rigorously validated according to established guidelines (e.g., ICH, AOAC). scirp.orgdemarcheiso17025.com This involves assessing several performance characteristics:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

Linearity and Range: Demonstrating a proportional relationship between the instrument response and the analyte concentration over a defined range.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies using spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. demarcheiso17025.comwaters.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Standard Operating Procedure (SOP) Generation: A detailed SOP is written that documents every step of the analytical procedure, from sample preparation to data analysis and reporting. This ensures that the method is performed consistently over time and can be successfully transferred between laboratories.

Reference Material: The use of a certified reference material (CRM) of this compound is crucial for establishing traceability and ensuring the accuracy of the quantification. sigmaaldrich.com

By following these steps, a robust and reliable standardized analytical protocol can be established for the routine analysis of this compound in a research laboratory setting.

Chemical Applications and Advanced Material Science

Role as a Synthetic Intermediate in the Construction of Complex Organic Molecules

Ethyl 4-(dimethylamino)benzoate (B8555087) serves as a valuable intermediate in the field of organic synthesis. nbinno.com Its chemical structure is utilized as a building block for creating more complex molecules for various industries. It is employed as an intermediate in the production of daily chemicals, engineering plastics, and, notably, in pharmaceutical manufacturing for the synthesis of various Active Pharmaceutical Ingredients (APIs). nbinno.comnordmann.global

A specific application of its role as an intermediate is in the synthesis pathway for Benzocaine (ethyl 4-aminobenzoate). google.com Manufacturing processes can be designed where a precursor is converted to Ethyl 4-(dimethylamino)benzoate, which is then further processed to yield the final Benzocaine product. google.com This highlights its utility in multi-step chemical manufacturing where precise molecular architectures are required.

Application in Polymer Chemistry as a Photoinitiator or Monomer

The most prominent application of Ethyl 4-(dimethylamino)benzoate is in polymer chemistry, where it functions not as a monomer, but as a photoinitiator, or more accurately, as a tertiary amine synergist or co-initiator. hampfordresearch.comuvabsorber.com It has been shown to have little to no capacity for co-polymerization within acrylate-based systems. hampfordresearch.com

Its primary function is to work in tandem with Norrish Type II photoinitiators, such as Camphorquinone (B77051) or Isopropyl thioxanthone (ITX). hampfordresearch.comrsc.org When exposed to a light source (UV or LED), the Type II photoinitiator absorbs energy and enters an excited state. EDB then donates an electron to this excited molecule, which is followed by a proton transfer. hampfordresearch.com This process generates reactive free radicals that initiate the polymerization of monomers and oligomers in the formulation. nbinno.com

A key advantage of using EDB is its ability to significantly reduce oxygen inhibition, a common issue in radical polymerization where atmospheric oxygen quenches the reactive species and terminates the curing process. hampfordresearch.comarkema.com By efficiently generating radicals, EDB helps to overcome this inhibition, ensuring a more complete and rapid cure. hampfordresearch.com This mechanism is crucial in applications like UV-curing coatings and inks. uvabsorber.com In a study on the photopolymerization of methyl methacrylate (PMMA), a Type II system using Isopropyl thioxanthone (ITX) and EDB was found to achieve superior results compared to Type I photoinitiator systems. rsc.org

The recommended dosage of Ethyl 4-(dimethylamino)benzoate in formulations is typically between 2% and 8% by weight (w/w). hampfordresearch.comarkema.com

Table 1: Properties of Ethyl 4-(dimethylamino)benzoate as a Photoinitiator

Property Value Source
Chemical Name Ethyl 4-(dimethylamino)benzoate sellchems.com
Synonyms EDB, EDAB, Et-PABA nordmann.globalhampfordresearch.com
CAS Number 10287-53-3 sellchems.com
Molecular Formula C₁₁H₁₅NO₂ nordmann.global
Molecular Weight 193.24 g/mol hampfordresearch.com
Appearance White to light tan crystalline powder hampfordresearch.comuvabsorber.com
Melting Point 62-66 °C hampfordresearch.com
Absorption Peak ~308-310 nm sellchems.comphotochemcad.com
Function Amine Synergist / Co-initiator arkema.com
Typical Partners Norrish Type II Photoinitiators (e.g., Camphorquinone, Benzophenone) hampfordresearch.commdpi.com
Typical Dosage 2-8% (w/w) hampfordresearch.comarkema.com

Incorporation into Functional Materials (e.g., Optical Materials, Photoresponsive Systems)

By acting as a photoinitiator, Ethyl 4-(dimethylamino)benzoate is integral to the creation of numerous functional materials that are cured or solidified using light. These materials are inherently photoresponsive, as their transition from a liquid to a solid state is triggered by light exposure.

UV-Cured Coatings and Inks: EDB is widely used in industrial coatings and inks that require rapid curing. uvabsorber.com Its inclusion enables the fast formation of durable, scratch-resistant films on various surfaces and ensures quick drying and strong adhesion for printing inks, which is vital for high-speed printing operations. nbinno.com Applications include coatings for electronics, wood, metal, and plastic, as well as offset, flexography, and screen inks. arkema.comsellchems.com

Advanced Dental Materials: A significant area of application is in restorative dentistry. hampfordresearch.com EDB is a common co-initiator in light-cured dental composites, often paired with camphorquinone as the primary photosensitizer to polymerize the resin matrix. scientificlabs.com This system allows dentists to apply a resin and then cure it on demand using a dental curing light. scielo.br Research has shown that incorporating EDB into commercial dental resins can help reduce the required polymerization time. scielo.br It is a component in various resin formulations based on monomers like Bis-GMA, TEGDMA, and UDMA. scielo.brnih.gov The compound is used in materials for dental restoratives, bone cements, and root canal sealants. nih.gov

Nonlinear Optical (NLO) Materials: Beyond its role in polymerization, Ethyl 4-(dimethylamino)benzoate itself has been identified as an organic nonlinear optical (NLO) material. researchgate.net Its molecular structure, featuring a π-electron conjugated system with electron donor and acceptor groups, makes it suitable for NLO applications. researchgate.net Studies have reported that it exhibits a relatively high second-harmonic generation (SHG) efficiency, making it a subject of interest for advanced optical systems. researchgate.net

Other Applications: The compound's utility extends to other specialized areas, including the fabrication of materials for cell encapsulation. scientificlabs.co.uk

Use as a Chemical Reagent or Catalyst Component in Organic Transformations

While its primary role is as a co-reagent in photopolymerization, Ethyl 4-(dimethylamino)benzoate also participates in other chemical transformations.

Its function as an electron and proton donor in photoinitiation systems is its main role as a chemical reagent. hampfordresearch.com However, its reactivity extends to other systems. Research has shown that as an aryl tertiary amine, it can trigger the polymerization of self-etch dental adhesives containing acidic phosphate monomers upon the addition of a base, such as hydroxyapatite, even in the absence of light. researchgate.net This suggests a mechanism of radical polymerization initiated by an amine-acid complex. researchgate.net

Furthermore, EDB is a critical component in three-component photoinitiator systems that exhibit catalytic behavior. When used with a primary photosensitizer (like camphorquinone) and a diaryliodonium salt, EDB acts as the electron donor that allows for the decomposition of the iodonium (B1229267) salt into reactive species. researchgate.net This enhances the initiation rate. In some proposed mechanisms, the iodonium salt may be regenerated at the end of the reaction, suggesting it acts as a catalyst, with EDB being an essential reagent driving this catalytic cycle. researchgate.net

Intermolecular Interactions and Structure Reactivity Relationships Chemical Perspective

Analysis of Hydrogen Bonding Networks in Crystalline and Solution States

There is no specific published crystallographic data for Ethyl 4-[2-(dimethylamino)ethyl]benzoate. Therefore, a definitive analysis of its hydrogen bonding network in the crystalline state is not possible. In the absence of a crystal structure, hydrogen bonding patterns cannot be detailed.

For comparison, studies on the related compound Ethyl 4-(dimethylamino)benzoate (B8555087) show that its molecules are linked into chains by weak C—H···O hydrogen bonds in the crystalline state. researchgate.netresearchgate.netnih.gov In solution, particularly in protic solvents like alcohols, the potential for hydrogen bonding between the solvent and the ester's carbonyl oxygen or the tertiary amine's nitrogen exists, which can influence photophysical properties. rsc.orgmdpi.com However, without experimental data for this compound, any discussion remains speculative.

Molecular Recognition Principles in Supramolecular Chemistry and Host-Guest Systems

There are no published studies detailing the use of this compound as either a host or a guest molecule in supramolecular or host-guest systems. General principles of molecular recognition involve complementary interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. thno.orgnih.govresearchgate.net The tertiary amine and ester groups in this compound could potentially act as hydrogen bond acceptors, and the aromatic ring could participate in host-guest complexation with macrocycles like cyclodextrins or calixarenes. thno.orgnih.gov However, no specific examples or binding studies involving this compound have been reported.

Hammett and Taft Analyses for Quantifying Substituent Effects on Reactivity

No Hammett or Taft analyses specifically involving this compound or its parent acid, 4-[2-(dimethylamino)ethyl]benzoic acid, have been found in the literature. The Hammett equation is a linear free-energy relationship that quantifies the effect of meta- or para-substituents on the reactivity of a benzene (B151609) derivative. wikipedia.orgwalisongo.ac.iddalalinstitute.com

To perform a Hammett analysis, the reaction rates or equilibrium constants for a series of derivatives with different substituents would need to be measured. viu.ca The substituent constant (σ) for the -CH2CH2N(CH3)2 group is not commonly tabulated. While it would be expected to be an electron-donating group, its precise electronic effect has not been quantified through this method.

Computational Design of Analogues for Targeted Chemical Properties

There is a lack of published research on the computational design of analogues based on this compound. Such studies would typically involve using computational chemistry methods to predict how modifications to the molecular structure would affect its properties, such as absorption spectra, reactivity, or binding affinity to a target. While computational studies have been performed on related benzoate (B1203000) esters, specific design efforts for analogues of this compound are not documented.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly central to synthetic organic chemistry. Future research should prioritize the development of manufacturing processes for Ethyl 4-[2-(dimethylamino)ethyl]benzoate that are both environmentally benign and economically viable. Traditional esterification and amidation methods often rely on harsh conditions, stoichiometric reagents, and volatile organic solvents (VOCs).

A forward-looking approach would involve:

Catalytic Systems: Exploring novel, recyclable solid catalysts to replace corrosive liquid acids like sulfuric acid in esterification processes. A patent for the synthesis of a related intermediate, benzocaine, describes a "pure green route" that avoids the production of waste acid and allows for the recycling of both the solvent and the catalyst. google.com This methodology, which involves reactive distillation followed by catalytic hydrogenation, could be adapted.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. This could involve exploring C-H activation strategies or tandem reactions that reduce the number of synthetic steps, thereby minimizing waste. An aminolysis reaction that activates the C-O and C-N bonds of aryl esters and tertiary amines, respectively, has been developed for the synthesis of tertiary amides, representing a more atom-economical approach. nih.gov

Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Probing

A thorough understanding of reaction mechanisms is critical for optimizing synthetic processes. While traditional offline analysis provides valuable data, it fails to capture the transient intermediates and dynamic changes that occur during a reaction. The application of advanced in-situ spectroscopic techniques could provide unprecedented insight into the formation of this compound.

Future studies could employ:

Process Analytical Technology (PAT): Techniques such as in-situ Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can monitor the real-time concentration of reactants, intermediates, and products. This allows for precise determination of reaction kinetics and identification of rate-limiting steps. acs.org

Mechanistic Elucidation: The reaction between an ester and an amine to form an amide proceeds through a nucleophilic addition-elimination mechanism involving a tetrahedral intermediate. chemistrysteps.com In-situ spectroscopy can help to directly observe these intermediates and understand how factors like catalyst choice, solvent, and temperature influence their stability and subsequent breakdown. This detailed mechanistic knowledge is foundational for rational process optimization.

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is poised to revolutionize how chemical reactions are designed and executed. researchgate.net These computational tools can navigate the vast, multidimensional space of reaction conditions far more efficiently than human intuition alone. bohrium.com

For this compound, this integration could manifest in several ways:

Reaction Outcome Prediction: ML models, trained on large databases of chemical reactions, can predict the most likely products, yields, and selectivity of a given transformation under various conditions. researchgate.neteurekalert.org This predictive power saves significant time and resources by avoiding unsuccessful experiments. researchgate.net

Condition Optimization: Bayesian optimization and other adaptive learning algorithms can intelligently suggest the next set of experimental conditions to maximize a desired outcome, such as yield. bohrium.comduke.edu These models can operate even with sparse initial data, making them ideal for optimizing complex reactions with many variables (e.g., catalyst, ligand, solvent, temperature, concentration). duke.edunih.gov For instance, a software tool named LabMate.ML has demonstrated the ability to find optimal conditions for various chemistries with as few as 1-10 experiments. duke.eduresearchgate.net

Retrosynthesis and Pathway Discovery: AI tools can propose novel synthetic routes by analyzing the target molecule's structure and working backward to identify readily available starting materials. nih.govjrfglobal.com This can uncover more efficient or sustainable pathways that might not be obvious to a human chemist.

Table 1: AI and Machine Learning Approaches in Chemical Synthesis
ApproachApplicationPotential Benefit for this compound SynthesisCitations
Global Models Predict initial reaction conditions for novel reactions using large-scale databases.Suggesting starting points for catalyst, solvent, and temperature. beilstein-journals.org
Local Models Fine-tune specific parameters for a given reaction family to improve yield and selectivity.Optimizing the esterification or aminolysis steps for maximum yield. beilstein-journals.org
Bayesian Optimization Iteratively suggests new experiments to perform based on previous results to find an optimum.Rapidly identifying the best reaction conditions with a minimal number of experiments. bohrium.comnih.gov
Deep Neural Networks Predict synthetic pathways and deconstruct molecules to available starting materials.Discovering novel, more efficient, or "greener" synthetic routes. nih.govjrfglobal.com
Random Forest Models Predict reaction yields and help interpret the importance of different reaction parameters.Identifying the most critical factors influencing the synthesis yield. duke.edujrfglobal.com

Exploration of Novel Applications in Emerging Fields of Chemical Science

While this compound is known as a tertiary amine synergist in photopolymerization, particularly for dental materials, its molecular structure suggests potential in other advanced applications. hampfordresearch.comresearchgate.net The presence of a tertiary amine, an ester group, and an aromatic ring provides a versatile platform for chemical modification and interaction.

Unexplored avenues include:

Smart Materials: The tertiary amine group can be protonated, making the molecule's properties (e.g., solubility, electronic structure) pH-responsive. This could be exploited in the design of "smart" polymers for drug delivery systems, sensors, or actuators. Research on the polymer Eudragit E, which also contains tertiary amino and ester groups, shows that its interactions with other molecules and its physical properties are highly dependent on the chemical environment. acs.org

Coordination Chemistry and Catalysis: Benzoic acid derivatives are known to act as bifunctional organic ligands in coordination chemistry. researchgate.netresearchgate.net The specific electronic and steric properties of this compound could be leveraged to create novel metal-organic frameworks (MOFs) or organocatalysts.

Pharmaceutical Scaffolds: Aminobenzoic acid derivatives are recognized as important building blocks in natural product assembly. acs.org Further investigation into the biological activity of this compound and its derivatives could uncover new therapeutic potential.

Table 2: Potential Future Application Areas
FieldPotential Role of this compoundKey Structural Feature(s)
Smart Polymers Monomer for pH-responsive hydrogels or coatings.Tertiary amine group.
Medicinal Chemistry Scaffold for the synthesis of novel bioactive compounds.Aromatic ring, ester, and amine functionalities.
Organocatalysis Ligand for metal catalysts or as a base catalyst itself.Tertiary amine, ester group.
Materials Science Component in novel photoluminescent materials or sensors.Aromatic core, charge-transfer properties.

Fundamental Studies on Excited State Dynamics and Charge Transfer Processes

The photophysical behavior of Ethyl 4-(dimethylamino)benzoate (B8555087) (DMAEB) is complex and warrants deeper investigation. Studies have shown that its fluorescence properties are highly sensitive to the solvent environment, pointing to intricate excited-state processes. rsc.org

Key areas for future fundamental research include:

Intramolecular Charge Transfer (ICT): The molecule features an electron-donating dimethylamino group and an electron-withdrawing ethyl benzoate (B1203000) group on an aromatic ring, a classic "push-pull" system. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a highly polar excited state. While this is well-established for similar molecules like 4-(N,N-dimethylamino)benzonitrile (DMABN), the precise dynamics in DMAEB are not fully resolved. rsc.orgacs.org Time-resolved vibrational spectroscopy could elucidate the specific structural changes, such as group twisting, that accompany the ICT process. nih.gov

Solvent Effects and Exciplex Formation: In polar solvents, DMAEB is known to form fluorescing solute-solvent exciplexes. rsc.org Ultrafast transient absorption spectroscopy could map the complete deactivation pathway, from the initially excited state through to the formation and decay of these exciplexes. acs.org Understanding these pathways is crucial for designing photoactive systems where energy or charge transfer can be precisely controlled. mdpi.com

Theoretical Modeling: High-level ab initio electronic structure calculations can complement experimental work by characterizing the geometry and energetics of the ground state, locally excited (LE) state, and charge-transfer (CT) state. tum.de Such calculations can help distinguish between different proposed mechanisms for the observed fluorescence behavior. rsc.org

Table 3: Photophysical Properties and Research Focus
Property / ProcessDescriptionFuture Research FocusCitations
Absorption Absorbs UV light, with a maximum around 310 nm in ethanol (B145695).Studying solvatochromic shifts with a wider range of solvents. omlc.orgphotochemcad.com
Fluorescence Exhibits fluorescence that is highly dependent on solvent polarity.Using time-resolved fluorescence to precisely model decay kinetics. rsc.orgomlc.org
Intramolecular Charge Transfer (ICT) Electron transfer from the dimethylamino (donor) to the benzoate (acceptor) group in the excited state.Probing the geometric changes (e.g., twisting) during ICT with ultrafast spectroscopy. rsc.orgtum.de
Exciplex Formation Formation of an excited-state complex with polar solvent molecules.Characterizing the structure and dynamics of solute-solvent exciplexes. rsc.org
Quantum Yield The fluorescence quantum yield has been measured as 0.29 in cyclohexane (B81311).Investigating how quantum yield changes in different polymers and solid matrices for materials applications. omlc.org

Q & A

Q. What are the key physicochemical properties of ethyl 4-(dimethylamino)benzoate, and how can they be experimentally verified?

Ethyl 4-(dimethylamino)benzoate (EDB) is a liquid tertiary amine ester with a molecular formula of C₁₁H₁₅NO₂, molecular weight of 193.24 g/mol, and a boiling point of 190°C at 14 mmHg. Key properties include a density of 1.0099 g/cm³ at 25°C and a LogP value of 3.2, indicating moderate lipophilicity. These properties can be verified using techniques such as:

  • Gas chromatography-mass spectrometry (GC-MS) for purity and molecular weight confirmation.
  • Density measurements via pycnometry or digital densitometers.
  • UV-Vis spectroscopy to assess absorbance characteristics for photopolymerization applications .

Q. What safety protocols are critical when handling ethyl 4-(dimethylamino)benzoate in laboratory settings?

EDB requires strict adherence to safety guidelines:

  • Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods to minimize inhalation of vapors (P271).
  • Storage: Keep in tightly sealed containers in well-ventilated, cool areas away from oxidizing agents (P403+P233).
  • Spill management: Neutralize spills with inert absorbents and dispose of according to local regulations (P501) .

Advanced Research Questions

Q. How does ethyl 4-(dimethylamino)benzoate compare to other tertiary amines in photopolymerization efficiency?

EDB demonstrates superior reactivity as a co-initiator in resin-based systems compared to alternatives like 2-(dimethylamino)ethyl methacrylate (DMAEMA). Studies show EDB achieves a higher degree of monomer conversion (DC) in resin cements (e.g., 75–85% DC vs. 60–70% for DMAEMA). This is attributed to its electron-donating dimethylamino group, which enhances free-radical generation. Researchers should optimize amine concentration (e.g., 1:2 camphorquinone/amine molar ratio) and use real-time Fourier-transform infrared spectroscopy (RT-FTIR) to monitor polymerization kinetics .

Q. What mechanisms explain the reduced influence of diphenyliodonium hexafluorophosphate (DPI) on EDB-containing resins?

DPI, a polymerization accelerator, increases DC in DMAEMA-based resins but has minimal impact on EDB systems. This is due to EDB’s inherent redox stability and ability to scavenge inhibitory oxygen more efficiently, reducing reliance on DPI. To validate this, conduct electron paramagnetic resonance (EPR) spectroscopy to track radical species and oxygen inhibition rates during polymerization .

Q. How can contradictory findings regarding EDB’s performance in resin cements be resolved?

Conflicting data on mechanical properties (e.g., flexural strength) may arise from variations in resin composition or curing protocols. To resolve discrepancies:

  • Standardize experimental conditions (e.g., light intensity, exposure time) using ISO 4049 guidelines.
  • Perform Weibull analysis to assess material reliability under stress.
  • Compare results across studies using systematic meta-analyses, controlling for amine concentration and co-initiator ratios .

Q. What methodologies are recommended for optimizing EDB’s role in dual-cure resin systems?

To balance curing depth and mechanical integrity:

  • Differential scanning calorimetry (DSC) can identify optimal curing temperatures.
  • Dynamic mechanical analysis (DMA) evaluates viscoelastic properties post-polymerization.
  • Accelerated aging tests (e.g., 10,000 thermal cycles) assess long-term stability. Adjust EDB concentration incrementally (0.5–2.0 wt%) and correlate with DC using Arrhenius kinetic models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.